molecular formula C18H17ClN2O3S3 B2495630 3-(N-methyl4-chlorobenzenesulfonamido)-N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide CAS No. 1251681-50-1

3-(N-methyl4-chlorobenzenesulfonamido)-N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B2495630
CAS No.: 1251681-50-1
M. Wt: 440.98
InChI Key: QZSXGMWCAFIGPP-UHFFFAOYSA-N
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Description

3-(N-methyl4-chlorobenzenesulfonamido)-N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H17ClN2O3S3 and its molecular weight is 440.98. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

A study described the synthesis of a series of compounds, including derivatives with structures related to the query compound, which exhibited significant antimicrobial activities against a range of bacterial and fungal strains. These compounds were synthesized with the aim of exploring their potential as antimicrobial agents, demonstrating the compound's role in medicinal chemistry research (Babu, Pitchumani, & Ramesh, 2013).

Drug Metabolism Studies

Another study utilized a biaryl-bis-sulfonamide, structurally similar to the query compound, to investigate its metabolism in preclinical species. The study highlighted the use of microbial-based biocatalytic systems to produce mammalian metabolites of the compound for structural characterization, demonstrating the compound's relevance in pharmacokinetics and drug metabolism research (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).

Chemical Synthesis and Characterization

Research on the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates involved compounds with structural similarities to the query compound. This study focused on the chemical synthesis and characterization of these compounds, along with their antimicrobial activity and docking studies, showcasing the compound's utility in chemical synthesis and bioactivity evaluation (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Chemosensor Development

A chemosensor based on a structurally related compound demonstrated selective fluorescence response towards specific ions, showcasing the potential of the compound in the development of chemosensors for environmental or analytical applications (Meng, Li, Ma, Wang, Hu, & Cao, 2018).

Pharmaceutical Research

The exploration of N1-Benzoyl-N2-[1-(1-naphthyl)ethyl]-trans-1,2-diaminocyclohexanes, which share functional groups with the query compound, led to the development of new ligands demonstrating potent activity. This highlights the compound's relevance in the design and development of new pharmaceutical agents (Kessler, Faure, Pétrel, Rognan, Césario, Ruat, Dauban, & Dodd, 2006).

Properties

IUPAC Name

3-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-thiophen-2-ylethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S3/c1-21(27(23,24)15-6-4-13(19)5-7-15)16-9-12-26-17(16)18(22)20-10-8-14-3-2-11-25-14/h2-7,9,11-12H,8,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSXGMWCAFIGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NCCC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.